PF-4479745

Catalog No.
S539259
CAS No.
1065110-43-1
M.F
C17H22N4
M. Wt
282.391
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-4479745

CAS Number

1065110-43-1

Product Name

PF-4479745

IUPAC Name

(9S)-2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

Molecular Formula

C17H22N4

Molecular Weight

282.391

InChI

InChI=1S/C17H22N4/c1-12-11-19-9-8-14-16(12)20-15(21-17(14)18-2)10-13-6-4-3-5-7-13/h3-7,12,19H,8-11H2,1-2H3,(H,18,20,21)/t12-/m0/s1

InChI Key

IHHALLDEDARSAL-LBPRGKRZSA-N

SMILES

CC1CNCCC2=C1N=C(N=C2NC)CC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

PF-4479745

Description

The exact mass of the compound Unii-73hby5P486 is 282.1844 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-4479745 is a novel compound that belongs to the class of small molecules designed for therapeutic applications. It is primarily investigated for its potential role in treating various diseases, particularly those related to inflammation and metabolic disorders. The chemical structure of PF-4479745 includes multiple functional groups that contribute to its biological activity and interaction with specific biological targets.

As mentioned earlier, PF-04479745 acts as a selective agonist for the serotonin 5HT2C receptor [, ]. This means it binds to the receptor and mimics the effects of the natural neurotransmitter serotonin. The specific downstream effects triggered by this activation are still under investigation, but researchers believe it may be involved in regulating appetite and bone density [].

Properties for Research Consideration

  • Structure: The presence of a pyrimidodiazepine ring system is found in some bioactive molecules. [Pubmed Central:] This ring structure can be a scaffold for further development of molecules targeting specific biological processes.
  • In Silico Prediction: Some resources provide predicted properties for Unii-73hby5P486, including factors like solubility and absorption. ChemSpider These predictions can be helpful in designing initial experiments to assess potential applications.
, PF-4479745 can undergo various transformations, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding its stability and reactivity under physiological conditions. For instance, the hydrolysis of PF-4479745 can lead to the formation of active metabolites that may exhibit enhanced biological properties. The specific reaction pathways are often determined through experimental studies and computational modeling to predict the behavior of the compound in biological systems.

PF-4479745 has shown promising biological activity in preclinical studies. It acts as a potent inhibitor of specific enzymes and receptors involved in inflammatory pathways. This inhibition can lead to a reduction in pro-inflammatory cytokines and mediators, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Additionally, PF-4479745 has demonstrated effects on metabolic pathways, potentially influencing glucose metabolism and lipid profiles.

The synthesis of PF-4479745 typically involves multi-step organic synthesis techniques. Key methods include:

  • Building Block Approach: Utilizing commercially available starting materials to construct the core structure through sequential reactions such as coupling, cyclization, and functionalization.
  • Diversity-Oriented Synthesis: Employing strategies that allow for the rapid generation of a library of related compounds, which can be screened for biological activity.
  • Optimization: Refining synthetic routes to improve yield, purity, and scalability for further development.

These methods are crucial for producing sufficient quantities of PF-4479745 for both research and potential clinical applications.

PF-4479745 is primarily being explored for its therapeutic applications in treating chronic inflammatory diseases and metabolic disorders. Its ability to modulate immune responses makes it a candidate for conditions like:

  • Rheumatoid arthritis
  • Inflammatory bowel disease
  • Type 2 diabetes

Moreover, ongoing research is investigating its potential use in combination therapies to enhance efficacy and reduce side effects associated with traditional treatments.

Interaction studies involving PF-4479745 focus on its binding affinity and selectivity towards specific biological targets, such as enzymes or receptors implicated in inflammatory processes. Techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Isothermal Titration Calorimetry: To determine thermodynamic parameters of binding.
  • Molecular Docking Studies: To predict how PF-4479745 interacts at the molecular level with its targets.

These studies help elucidate the mechanism of action and inform further development strategies.

PF-4479745 shares structural similarities with several other compounds known for their anti-inflammatory properties. A comparison highlights its unique features:

Compound NameStructure TypePrimary ActivityUnique Features
Compound ASmall molecule inhibitorAnti-inflammatorySelective inhibition of TNF-alpha
Compound BBiologic agentImmune modulationMonoclonal antibody targeting
Compound CSmall molecule inhibitorMetabolic regulationDual action on glucose metabolism
PF-4479745Small molecule inhibitorInflammation modulationMulti-target engagement

PF-4479745's unique profile lies in its ability to engage multiple targets within inflammatory pathways while maintaining favorable pharmacokinetic properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Exact Mass

282.1844

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Storer RI, Brennan PE, Brown AD, Bungay PJ, Conlon KM, Corbett MS, DePianta RP, Fish PV, Heifetz A, Ho DK, Jessiman AS, McMurray G, de Oliveira CA, Roberts LR, Root JA, Shanmugasundaram V, Shapiro MJ, Skerten M, Westbrook D, Wheeler S, Whitlock GA, Wright J. Multiparameter optimization in CNS drug discovery: design of pyrimido[4,5-d]azepines as potent 5-hydroxytryptamine 2C (5-HT₂C) receptor agonists with exquisite functional selectivity over 5-HT₂A and 5-HT₂B receptors. J Med Chem. 2014 Jun 26;57(12):5258-69. doi: 10.1021/jm5003292. Epub 2014 Jun 17. PubMed PMID: 24878222.

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